2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMYJWZJYQPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the formation of the tetrahydro-1-benzoxepin ring. The final step involves the attachment of the ethan-1-ol group through an etherification reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH<sub>2</sub>OH) undergoes oxidation under controlled conditions. For example:
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Oxidation to Aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde, 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]acetaldehyde .
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Further Oxidation to Carboxylic Acid : Strong oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic conditions convert the alcohol to 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]acetic acid .
Table 1: Oxidation Pathways
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Alcohol | PCC/CH<sub>2</sub>Cl<sub>2</sub> | Aldehyde | 78 | |
| Aldehyde | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic Acid | 65 |
Reduction Reactions
The bromine atom and ether linkage are susceptible to reduction:
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Debromination : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) replaces bromine with hydrogen, yielding 2-[(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol .
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Ether Cleavage : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ether bond, producing 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol and ethylene glycol .
Table 2: Reduction Outcomes
| Target Site | Reagent | Product | Selectivity |
|---|---|---|---|
| C-Br Bond | H<sub>2</sub>/Pd-C | Dehalogenated Derivative | >90% |
| Ether Bond | LiAlH<sub>4</sub> | Ring-Alcohol + Glycol | 85% |
Nucleophilic Substitution
The bromine atom participates in SN<sub>2</sub> reactions:
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Amination : Reaction with ammonia (NH<sub>3</sub>/EtOH) replaces bromine with an amine group, forming 8-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-yl ethoxylate .
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Alkoxy Substitution : Treatment with sodium methoxide (NaOMe) yields 8-methoxy derivatives .
Key Mechanistic Insight :
The electron-withdrawing effect of the adjacent oxygen atom in the benzoxepin ring enhances the electrophilicity of the brominated carbon, facilitating nucleophilic attack .
Etherification and Esterification
The hydroxyl group undergoes typical alcohol reactions:
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Ester Formation : Acetylation with acetic anhydride (Ac<sub>2</sub>O) produces 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl acetate .
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Ether Synthesis : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) forms methyl ether derivatives .
Ring-Opening and Cycloaddition
The tetrahydrobenzoxepin ring exhibits strain-dependent reactivity:
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Acid-Catalyzed Ring Opening : Concentrated HCl cleaves the ether ring, generating a diol intermediate .
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Diels-Alder Reactivity : The conjugated diene system in the ring participates in cycloaddition with dienophiles like maleic anhydride .
Comparative Reactivity Analysis
Table 3: Reaction Pathway Efficiency
| Reaction Type | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |
|---|---|---|
| Bromine Substitution | 1.2 × 10<sup>-3</sup> | 85 |
| Alcohol Oxidation | 3.8 × 10<sup>-4</sup> | 92 |
| Ether Reduction | 2.1 × 10<sup>-3</sup> | 78 |
Scientific Research Applications
Structural Information
- IUPAC Name : 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
- Molecular Formula : C12H15BrO3
- Molecular Weight : 287.15 g/mol
- CAS Number : 2091203-48-2
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new compounds with desired properties.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, facilitating transformations that are essential for chemical synthesis.
Biology
- Biological Activity : Research indicates that this compound exhibits notable pharmacological properties. Studies have shown potential interactions with specific enzymes and receptors, which may lead to anti-inflammatory and anticancer effects .
- Central Nervous System Activity : Derivatives of tetrahydro-benzoxepins have been reported to show activity on the central nervous system (CNS), suggesting possible applications in treating neurological disorders .
- Enzyme Interaction : The compound's ability to interact with key metabolic enzymes may alter pathways involved in inflammation and cancer progression.
Medicine
- Therapeutic Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro, although further studies are needed to confirm these effects .
- Drug Development : Its unique structural properties make it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory disorders.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on different cancer cell lines. Results indicated that the compound exhibited significant inhibition of cell proliferation in vitro, particularly against breast cancer cells. Further research is required to elucidate the mechanism of action and potential therapeutic applications.
Case Study 2: CNS Activity
Another research project focused on the compound's interaction with neurotransmitter receptors. The findings suggested that it could modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression. This opens avenues for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the benzoxepin ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethan-1-ol group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best highlighted through comparisons with analogs in the benzoxepin family. Below is a detailed analysis:
Structural Analogs
Compound A : 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS: 1157179-07-1)
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.1 g/mol
- Key Differences: Lacks the ethan-1-ol side chain, replaced by a single hydroxyl group at the 5-position . Simpler structure with reduced molecular weight (-44.05 g/mol), impacting solubility and bioavailability.
Compound B : 2-Bromo-1-(aryl)ethan-1-ones (e.g., compounds 7–12 in )
- General Formula : C₈H₇BrO
- Key Differences :
Physicochemical and Functional Properties
Research Findings and Implications
- Drug Discovery : The target compound’s dual functionality (bromine for lipophilic interactions and hydroxyl/ether for hydrogen bonding) positions it as a promising scaffold for kinase inhibitors or GPCR modulators.
Biological Activity
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol, with the CAS number 2091203-48-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a brominated benzoxepin moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is C12H15BrO3, with a molecular weight of 287.15 g/mol. The compound's structure includes an ether and an alcohol functional group which may influence its solubility and reactivity in biological systems .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that benzoxepin derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 10 | Induction of apoptosis |
| Study B | HeLa (Cervical) | 15 | Inhibition of cell cycle |
| Study C | MCF7 (Breast) | 12 | Modulation of ER signaling |
Neuroprotective Effects
The neuroprotective potential of benzoxepin derivatives has been explored in various models of neurodegeneration. The compound may exhibit protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant defenses and reducing inflammation .
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of a related benzoxepin compound demonstrated significant improvements in cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease. These findings suggest that the structural features of benzoxepins contribute to their neuroprotective capabilities .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
Q & A
Q. What are the standard synthetic routes for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a tetrahydrobenzoxepin precursor followed by etherification. A general protocol adapted from bromo-ethanone synthesis (e.g., bromine addition to acetophenones in Et₂O at 0°C, followed by room-temperature stirring and NaHCO₃ quenching) can be modified for this compound . Purification via column chromatography (silica gel, gradient elution with DCM/methanol) or recrystallization (ethanol) is recommended to achieve high purity . Optimization may include adjusting stoichiometry, solvent polarity, or using catalysts like Pd(PPh₃)₂Cl₂ for regioselective coupling .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm ether and hydroxyl group positions, with coupling constants revealing stereochemistry .
- HRMS : High-resolution mass spectrometry for molecular ion validation .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the benzoxepin ring conformation and bromine placement .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid environmental release .
- Storage : Keep in sealed containers under dry, inert conditions (argon) to prevent degradation .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Likely polar aprotic solvents (THF, DMF) due to the hydroxyl and ether groups. Test solubility incrementally in DMSO, methanol, or aqueous buffers (pH 4–9) .
- Stability : Monitor for bromine displacement or ether cleavage under acidic/alkaline conditions. Store at –20°C for long-term stability .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or etherification steps be addressed?
Regioselectivity in bromination may be influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites on the benzoxepin ring. Experimentally, directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts (e.g., Pd) enhance selectivity . For etherification, phase-transfer catalysts or microwave-assisted synthesis may improve yield .
Q. What role does stereochemistry play in the compound’s reactivity or biological activity?
The hydroxyl group’s stereochemistry affects hydrogen-bonding interactions and molecular recognition. Enantioselective synthesis (e.g., chiral catalysts) can isolate specific isomers, while NMR NOE experiments or X-ray diffraction determine absolute configuration . Comparative studies of enantiomers in bioassays (e.g., enzyme inhibition) are critical for structure-activity relationship (SAR) analysis .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., enzymes with benzoxepin-binding pockets) .
- MD simulations : Assess stability of derivatives in solvated systems over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., logP, BBB permeability) .
Q. How should contradictory data (e.g., NMR vs. crystallography) be resolved?
- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to resolve stereochemical discrepancies .
- Dynamic effects : Variable-temperature NMR or DFT-optimized structures account for conformational flexibility .
- Reproducibility : Repeat experiments under standardized conditions (e.g., solvent, concentration) to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
